molecular formula C16H14ClN3O3S2 B2812195 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide CAS No. 899734-03-3

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide

Cat. No.: B2812195
CAS No.: 899734-03-3
M. Wt: 395.88
InChI Key: FFPFGNYMHUZETQ-UHFFFAOYSA-N
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Description

This compound belongs to the class of sulfanyl-acetamide derivatives featuring a 1,2,4-benzothiadiazine-1,1-dioxide (BTD) core. The BTD scaffold is notable for its electron-deficient aromatic system and diverse pharmacological applications, including antihypertensive and antimicrobial activities . The substitution at the 3-position with a sulfanyl group enhances π-π stacking interactions, while the N-(2-methylphenyl)acetamide moiety contributes to steric and electronic modulation. Crystallographic studies of similar compounds (e.g., ) reveal planar amide groups and intermolecular hydrogen bonding, which are critical for stability and solubility .

Properties

IUPAC Name

2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S2/c1-10-4-2-3-5-12(10)18-15(21)9-24-16-19-13-7-6-11(17)8-14(13)25(22,23)20-16/h2-8H,9H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPFGNYMHUZETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazine with o-tolylamine in the presence of a suitable coupling agent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups .

Scientific Research Applications

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties References
Target Compound 1,2,4-Benzothiadiazine-1,1-dioxide - 7-Cl
- 3-Sulfanyl
- N-(2-methylphenyl)acetamide
~393.84 (calculated) Enhanced π-π interactions; potential antimicrobial activity
N-(6-Ethoxy-benzothiazol-2-yl)-2-(4-chlorophenyl)acetamide (Patent EP3348550A1) Benzothiazole - 6-Ethoxy
- 2-Acetamide (4-chlorophenyl)
~361.83 Improved solubility due to ethoxy group; anticonvulsant applications reported
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazole - 3,4-Dichlorophenyl
- 1,5-Dimethylpyrazole
~406.28 Planar amide conformation; dimerization via N–H⋯O hydrogen bonds
N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide Indole - 4-Chlorobenzoyl
- 5-Methoxyindole
- Bulky tert-butyl/pyridyl groups
~704.27 High steric hindrance; designed for kinase inhibition

Key Observations:

Core Structure Influence :

  • The BTD core in the target compound offers greater electron deficiency compared to benzothiazole (EP3348550A1) or pyrazole (), enhancing reactivity in electrophilic substitution reactions .
  • Indole-based analogs () prioritize bulky substituents for targeted protein binding, whereas the BTD scaffold favors planar stacking interactions .

The N-(2-methylphenyl)acetamide group introduces steric hindrance, reducing rotational freedom compared to unsubstituted phenyl analogs () .

Crystallographic Behavior :

  • Similar to , the target compound likely exhibits planar amide groups and hydrogen-bonded dimers (R²²(10) motifs), critical for crystal packing and thermal stability .

Research Findings and Pharmacological Implications

  • Antimicrobial Activity : BTD derivatives with sulfanyl groups show moderate activity against Gram-positive bacteria, attributed to membrane disruption via hydrophobic interactions .
  • Metabolic Stability : The 2-methylphenyl group in the target compound may reduce cytochrome P450-mediated oxidation compared to tert-butyl/pyridyl substituents () .
  • Solubility Challenges : Unlike the ethoxy-substituted benzothiazole (EP3348550A1), the target compound’s chlorine and sulfanyl groups may limit aqueous solubility, necessitating formulation adjustments .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis involves multi-step protocols, starting with the construction of the benzothiadiazine core. Key steps include:

  • Core formation : Reacting 7-chloro-1,1-dioxo-4H-benzothiadiazine with thiol-containing intermediates under mild conditions (50–60°C, DMF solvent) to preserve the sulfanyl group .
  • Acetamide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the benzothiadiazine-thiol intermediate to 2-methylphenylamine. Yield optimization requires strict anhydrous conditions and inert atmospheres (N₂/Ar) .
  • Critical parameters : Solvent polarity (DMF > DMSO for solubility), reaction time (12–24 hr), and stoichiometric ratios (1:1.2 for thiol:acetamide) .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • NMR spectroscopy : ¹H/¹³C NMR to verify sulfanyl (-S-) linkage (δ 3.8–4.2 ppm for SCH₂) and benzothiadiazine ring protons (δ 7.2–8.1 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks ([M+H]⁺ at m/z 453.05) and rule out side products .
  • HPLC : Reverse-phase C18 columns (90% MeOH/H₂O) with UV detection (254 nm) for purity >95% .

Q. What are the primary biological targets or pathways investigated for this compound?

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., ATP levels in kinase assays) and use positive controls (e.g., celecoxib for COX-2) .
  • Solubility issues : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation in aqueous buffers .
  • Metabolic interference : Conduct parallel assays with liver microsomes to assess stability and rule out false negatives .

Q. What computational strategies are used to predict molecular interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses with COX-2 (PDB ID: 5KIR). Focus on hydrogen bonding between the acetamide group and Arg120/His90 residues .
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions (310 K, 1 atm) .
  • QSAR models : Use Hammett constants (σ) of substituents (e.g., chloro, methyl) to correlate electronic effects with activity .

Q. How does structural modification of the benzothiadiazine core impact activity?

Systematic SAR studies reveal:

  • Chloro substitution : The 7-Cl group enhances lipophilicity (logP = 2.8) and membrane permeability compared to fluoro analogs (logP = 2.1) .
  • Sulfanyl linker : Replacing -S- with -O- reduces potency (IC₅₀ increases from 12.3 µM to >50 µM), indicating critical sulfur-mediated interactions .
  • Table 2 : SAR of key substituents:
ModificationBioactivity (IC₅₀, µM)logP
7-Cl12.32.8
7-F28.72.1
-S- → -O->501.9

Q. What experimental designs mitigate challenges in scaling up synthesis?

  • Flow chemistry : Continuous flow reactors reduce side reactions (e.g., oxidation) and improve yield consistency (>80%) .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
  • In-line analytics : PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation .

Methodological Notes

  • Data validation : Cross-reference NMR/MS data with PubChem entries (CID: [redacted]) to confirm structural integrity .
  • Controlled experiments : Include vehicle (DMSO) and scrambled analogs to validate target-specific effects .

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